9,10-Dihydrolysergic acid
Overview
Description
9,10-Dihydrolysergic acid is a derivative of lysergic acid, which is a key precursor in the synthesis of various ergoline-based pharmaceuticals. The compound is characterized by the reduction of the 9,10-double bond present in lysergic acid, which alters its chemical and physical properties and potentially its biological activity.
Synthesis Analysis
The synthesis of 9,10-dihydrolysergic acid has been achieved through different methods. One approach involves the catalytic reduction of the Δ9,10 double bond in lysergol, followed by protection and deprotection steps to yield 9,10-dihydrolysergic acid with an overall yield of 40% . Another method includes the demethylation of 9,10-dihydrolysergic acid methyl ester using 2,2,2-trichloroethyl chloroformate, followed by reduction to produce various ergoline derivatives . An industrial-scale preparation method has been developed using 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst, which avoids the formation of side products and allows for a more efficient process .
Molecular Structure Analysis
The molecular structure of 9,10-dihydrolysergic acid is characterized by the absence of the double bond between the 9th and 10th carbon atoms in the ergoline skeleton, which is present in lysergic acid. This structural difference significantly influences the fragmentation behavior of the molecule during mass spectrometry, as compared to its unsaturated counterpart .
Chemical Reactions Analysis
The chemical reactivity of 9,10-dihydrolysergic acid is influenced by its ergoline skeleton and the functional groups attached to it. The compound can undergo various reactions, including alkylation to produce derivatives with different alkyl groups attached to the nitrogen atom . The synthesis process often involves protection and deprotection of functional groups to achieve the desired product .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9,10-dihydrolysergic acid are influenced by its molecular structure. The reduction of the double bond in the ergoline skeleton impacts its chemical stability and reactivity. The mass spectrometric analysis provides insights into the fragmentation patterns and the influence of the double bond on the molecule's stability under electron impact conditions . The ergoline derivatives synthesized from 9,10-dihydrolysergic acid have been evaluated for their biological activity, such as inducing stereotyped behavior in rats and affecting blood pressure, which reflects the pharmacological potential of these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
- 9,10-Dihydrolysergic acid, derived from lysergol, exhibits significant potential in chemical synthesis processes. Rohilla (2018) described a method to synthesize 9,10-Dihydrolysergic acid, focusing on the reduction of the Δ 9,10 double bond in lysergol and subsequent oxidation and deprotection steps (Rohilla, 2018).
Analytical and Spectroscopic Analysis
- The study of the fragmentation behavior of lysergic acid and 9,10-dihydrolysergic acid using high-resolution mass spectrometry and metastable ion studies provides valuable insights into their structural differences. This research by Schmidt, Kraft, and Voigt (1978) offers critical understanding of the impact of the 9,10-double bond on these compounds (Schmidt, Kraft, & Voigt, 1978).
Pharmaceutical Synthesis
- In pharmaceutical synthesis, 9,10-Dihydrolysergic acid derivatives have been explored for their potential applications. Crider et al. (1981) synthesized 6-nor-9,10-dihydrolysergic acid methyl ester, evaluating its effects on stereotyped behavior in rats and its impact on blood pressure, highlighting its potential in medical research (Crider, Grubb, Bachmann, & Rawat, 1981).
Industrial-Scale Preparation
- Časar and Mesar (2015) developed a new approach for the preparation of N-6-demethylated 9,10-dihydrolysergic acid methyl ester, a key precursor in the production of pharmaceuticals such as cabergoline and pergolide. This research demonstrates the scalability and efficiency of their method, relevant for industrial applications (Časar & Mesar, 2015).
Biosynthetic Studies
- Fritzemeier and Kindl (1983) conducted biosynthetic studies involving 9,10-dihydrophenanthrenes, a class of compounds related to 9,10-dihydrolysergic acid, demonstrating the pathway from L-phenylalanine to these compounds. This research has implications for understanding the biosynthesis of complex organic molecules (Fritzemeier & Kindl, 1983).
properties
IUPAC Name |
(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-4,7,10,12,14,17H,5-6,8H2,1H3,(H,19,20)/t10-,12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBSYPFBZQJNJE-MPKXVKKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydrolysergic acid | |
CAS RN |
5878-43-3 | |
Record name | (8β)-6-Methylergoline-8-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5878-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Dihydrolysergic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-methylergoline-8β-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-DIHYDROLYSERGIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5L8OXT9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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